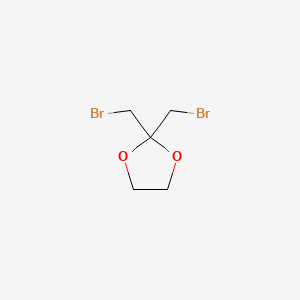

2,2-Bis(bromomethyl)-1,3-dioxolane

Description

The exact mass of the compound 2,2-Bis(bromomethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(bromomethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(bromomethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(bromomethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJSMIEGALASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312105 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20599-01-3 | |

| Record name | 2,3-DIOXOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Cyclic Ketals from 2,2-Bis(bromomethyl)-1,3-propanediol

Abstract

This technical guide provides a comprehensive overview of the synthesis of the isopropylidene ketal of 2,2-Bis(bromomethyl)-1,3-propanediol (commonly known as dibromoneopentyl glycol). This process is a cornerstone reaction for the protection of 1,3-diols, a critical step in multi-step organic synthesis. We will delve into the mechanistic underpinnings of the acid-catalyzed ketalization, provide a field-proven, step-by-step experimental protocol, and discuss the necessary safety precautions and characterization techniques. This document is intended for researchers and chemical development professionals who require a robust and reliable method for diol protection.

Introduction and Foundational Principles

The Strategic Importance of Diol Protection

In complex organic synthesis, the selective reaction of one functional group in the presence of others is a paramount challenge. Diols, with their two hydroxyl groups, are reactive towards a wide array of reagents. The temporary conversion of a diol into a less reactive cyclic acetal or ketal is a widely employed strategy to "protect" it from unwanted side reactions.[1][2] These protecting groups are designed to be stable under various conditions (e.g., exposure to bases, organometallics, hydrides) and can be selectively removed later to regenerate the diol.[2][3]

A Note on Chemical Nomenclature: 1,3-Dioxanes vs. 1,3-Dioxolanes

It is crucial to address a point of structural chemistry at the outset. The user's topic specified the synthesis of a "2,2-Bis(bromomethyl)-1,3-dioxolane". However, the starting material, 2,2-bis(bromomethyl)-1,3-propanediol, is a 1,3-diol .

-

1,3-Dioxolanes are five-membered rings formed from the reaction of a carbonyl compound with a 1,2-diol (e.g., ethylene glycol).

-

1,3-Dioxanes are six-membered rings formed from the reaction of a carbonyl compound with a 1,3-diol (e.g., 1,3-propanediol or, in this case, its derivative).[4]

Therefore, the reaction of dibromoneopentyl glycol with a ketone such as acetone will yield a 1,3-dioxane derivative. This guide will focus on the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane , the correct product for this transformation. This clarification ensures synthetic accuracy and aligns with fundamental principles of organic chemistry.

Synthesis Overview

The target transformation is an acid-catalyzed ketalization reaction. Dibromoneopentyl glycol is reacted with acetone in the presence of a catalytic amount of a strong acid. The reaction is reversible and must be driven to completion by the removal of water, typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism and Scientific Rationale

The Acid-Catalyzed Ketalization Pathway

The formation of a cyclic ketal from a diol and a ketone is a well-established, multi-step equilibrium process.[5][6] Understanding the mechanism is key to optimizing reaction conditions.

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of acetone. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[6]

-

Nucleophilic Attack: One of the hydroxyl groups of dibromoneopentyl glycol attacks the activated carbonyl carbon, forming a protonated hemiketal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.

-

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, a very stable leaving group. This results in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Ring Closure: The second hydroxyl group of the diol acts as an intramolecular nucleophile, attacking the oxonium ion to form the six-membered dioxane ring.

-

Regeneration of Catalyst: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final ketal product.

The entire process is reversible, and the presence of excess water can hydrolyze the ketal back to the starting materials.[3] Therefore, the continuous removal of water is the single most critical factor for achieving a high yield.[4][5][7]

Mechanistic Diagram

Caption: Acid-catalyzed mechanism for the formation of a cyclic ketal.

Reagents, Equipment, and Safety

Reagent Specifications and Safety Data

Executing this synthesis requires careful handling of all chemicals. The following table summarizes the key reagents and their critical properties. Always consult the full Safety Data Sheet (SDS) before beginning any experiment.

| Reagent | CAS No. | M.W. ( g/mol ) | Properties | Key Safety Precautions |

| 2,2-Bis(bromomethyl)-1,3-propanediol | 3296-90-0 | 261.94[8][9] | White solid, M.P. ~112 °C | Suspected carcinogen.[8] Causes skin and eye irritation.[10] |

| Acetone | 67-64-1 | 58.08[11] | Colorless liquid, B.P. 56 °C[12] | Highly flammable liquid and vapor (H225).[11][13] Causes serious eye irritation (H319).[11][12][13] May cause drowsiness (H336).[11][12][13] |

| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | White solid | Causes severe skin burns and eye damage. |

| Toluene | 108-88-3 | 92.14 | Colorless liquid, B.P. 111 °C | Flammable liquid and vapor. Toxic if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. |

Experimental Workflow Diagram

A successful synthesis relies on a well-planned workflow, from setup to final product analysis.

Caption: General experimental workflow for ketal synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane on a 10 mmol scale.

Equipment:

-

100 mL round-bottom flask

-

Dean-Stark trap and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly dried to prevent introducing water, which would inhibit the reaction.

-

Reagent Charging: To the round-bottom flask, add 2,2-bis(bromomethyl)-1,3-propanediol (2.62 g, 10.0 mmol). Add toluene (40 mL), acetone (5.8 mL, ~80 mmol, 8 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (~190 mg, 1.0 mmol, 0.1 eq).

-

Reaction: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting diol.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Extraction: Shake the separatory funnel, allowing any evolved gas to vent. Separate the layers and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as hexanes or an ethanol/water mixture.

Characterization and Validation

The identity and purity of the synthesized 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see a singlet for the two equivalent methyl groups from acetone (around δ 1.4 ppm), a singlet for the four equivalent methylene protons of the CH₂Br groups, and a singlet for the four equivalent methylene protons of the dioxane ring.

-

¹³C NMR: Expect distinct signals for the quaternary carbon of the dioxane ring (C2), the quaternary carbon of the neopentyl backbone (C5), the methylene carbons of the ring (C4/C6), the bromomethyl carbons, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for a molecule containing two bromine atoms.

-

Melting Point: A sharp melting point for the recrystallized product indicates high purity.

Conclusion

The acid-catalyzed ketalization of 2,2-bis(bromomethyl)-1,3-propanediol with acetone is a robust and efficient method for protecting this 1,3-diol. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the product, 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable synthetic intermediate for use in a wide range of applications, from pharmaceutical development to materials science.

References

- MilliporeSigma. (2024). Acetone - SAFETY DATA SHEET.

- Fisher Scientific. (2025). ACETONE - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetone.

- Sunnyside Corporation. (2015). Acetone - SAFETY DATA SHEET.

- ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone.

- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- Wikipedia. (n.d.). Acetal.

- University of Liverpool IT Services. (n.d.). Heck Reaction in Diols and Cascade Formation of Cyclic Ketals.

- PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol.

- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

- Wikipedia. (n.d.). Acetonide.

- ChemScene. (n.d.). 3296-90-0 | Dibromoneopentyl Glycol.

- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.

- IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst.

- YouTube. (2021). Acetal and Ketal Formation.

- CAMEO Chemicals. (n.d.). 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. rcilabscan.com [rcilabscan.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 2,2-Bis(bromomethyl)-1,3-dioxolane

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3).[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and comparative data to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages data from the closely related compound 2-Bromomethyl-1,3-dioxolane to provide a well-grounded analytical framework.

Introduction: The Structural Significance of 2,2-Bis(bromomethyl)-1,3-dioxolane

2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated derivative of 1,3-dioxolane, featuring a quaternary carbon substituted with two bromomethyl groups. This structure presents a unique platform for synthetic chemistry, with the two reactive bromomethyl groups serving as key functional handles for a variety of chemical transformations.[1] The dioxolane ring itself is a common protecting group for carbonyls, highlighting the compound's potential utility in multi-step organic synthesis.

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide elucidates the expected spectral characteristics, providing a valuable reference for chemists working with this and structurally similar molecules.

Molecular Structure and Key Features

-

Molecular Formula: C₅H₈Br₂O₂[2]

-

Key Functional Groups: Dioxolane ring, two primary alkyl bromides.

The symmetrical nature of the substitution at the C2 position of the dioxolane ring is a critical determinant of the molecule's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,2-Bis(bromomethyl)-1,3-dioxolane, both ¹H and ¹³C NMR provide definitive information about its molecular framework.

¹H NMR Spectroscopy: A Study in Symmetry

Predicted ¹H NMR Spectrum

Due to the C2 symmetry of the molecule, the ¹H NMR spectrum is expected to be remarkably simple.

-

The Methylene Protons of the Dioxolane Ring (-OCH₂CH₂O-): The four protons on the dioxolane ring (C4 and C5) are chemically and magnetically equivalent. Therefore, they are expected to produce a single, sharp singlet in the spectrum. The chemical shift of these protons is influenced by the electronegative oxygen atoms and is predicted to be in the range of 3.8-4.2 ppm .

-

The Bromomethyl Protons (-CH₂Br): The four protons of the two bromomethyl groups are also chemically and magnetically equivalent due to the free rotation around the C2-C(CH₂Br) bonds. These protons will give rise to a second singlet. The strong deshielding effect of the adjacent bromine atom will shift this peak significantly downfield, likely in the region of 3.5-3.8 ppm .

Comparative Analysis with 2-Bromomethyl-1,3-dioxolane:

In the case of 2-Bromomethyl-1,3-dioxolane, the dioxolane protons are not all equivalent and show more complex splitting patterns.[5][6][7] The introduction of a second bromomethyl group at the C2 position in 2,2-Bis(bromomethyl)-1,3-dioxolane enforces symmetry, simplifying the spectrum to two singlets.

Table 1: Predicted ¹H NMR Data for 2,2-Bis(bromomethyl)-1,3-dioxolane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 | Singlet | 4H | -OCH₂CH₂ O- |

| ~ 3.6 | Singlet | 4H | -CH₂ Br |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with only three distinct signals corresponding to the three unique carbon environments.

-

The Methylene Carbons of the Dioxolane Ring (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring (C4 and C5) will produce a single peak. Based on data for similar dioxolanes, this signal is expected around 65-70 ppm .[8]

-

The Bromomethyl Carbons (-CH₂Br): The two equivalent bromomethyl carbons will give a single signal. The attachment to the electronegative bromine atom will shift this peak to the 30-35 ppm region.

-

The Quaternary Carbon (C2): The quaternary carbon of the dioxolane ring, bonded to two oxygen atoms and two carbon atoms, is the most deshielded carbon in the aliphatic region. Its chemical shift is predicted to be in the range of 100-110 ppm .

Table 2: Predicted ¹³C NMR Data for 2,2-Bis(bromomethyl)-1,3-dioxolane

| Chemical Shift (δ, ppm) | Assignment |

| ~ 105 | C 2 (quaternary) |

| ~ 68 | C 4 and C 5 |

| ~ 33 | -C H₂Br |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2,2-Bis(bromomethyl)-1,3-dioxolane will be characterized by the vibrational modes of the C-H, C-O, and C-Br bonds.

Expected Absorption Bands:

-

C-H Stretching: The stretching vibrations of the C-H bonds of the methylene groups are expected in the region of 2850-3000 cm⁻¹ .

-

C-O Stretching: The characteristic strong C-O stretching vibrations of the cyclic ether (dioxolane) will be prominent in the fingerprint region, typically appearing as multiple strong bands between 1000-1200 cm⁻¹ .[9]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹ .

The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ and hydroxyl (O-H) broad band around 3200-3600 cm⁻¹ would confirm the integrity of the dioxolane ring and the absence of hydrolysis products.

Table 3: Key Predicted IR Absorption Bands for 2,2-Bis(bromomethyl)-1,3-dioxolane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Medium-Strong | C-H stretch |

| 1000-1200 | Strong, multiple bands | C-O stretch (cyclic ether) |

| 500-650 | Strong | C-Br stretch |

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 258, 260, and 262, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks should follow the characteristic pattern for a dibrominated compound (approximately 1:2:1).

-

Key Fragmentation Pathways: The fragmentation of 2,2-Bis(bromomethyl)-1,3-dioxolane is likely to proceed through several key pathways:

-

Loss of a Bromine Radical (•Br): This would result in a significant peak at m/z 179/181.

-

Loss of a Bromomethyl Radical (•CH₂Br): This fragmentation would lead to a cation at m/z 165/167.

-

Cleavage of the Dioxolane Ring: Various ring-opening and fragmentation pathways can lead to smaller charged species.

-

Visualizing Fragmentation:

The following diagram illustrates the primary predicted fragmentation pathways for 2,2-Bis(bromomethyl)-1,3-dioxolane.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols: A General Approach

While specific experimental data for the target compound is not widely published, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: As 2,2-Bis(bromomethyl)-1,3-dioxolane is expected to be a liquid or low-melting solid, the spectrum can be obtained as a thin film between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualizing the Analytical Workflow:

Caption: General workflow for spectroscopic analysis.

Conclusion: A Predictive Yet Powerful Framework

This guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Bis(bromomethyl)-1,3-dioxolane. By combining fundamental principles of spectroscopy with comparative data from structurally related compounds, a detailed and predictive analytical framework has been established. The simplicity of the predicted NMR spectra, the characteristic IR absorptions, and the anticipated mass spectral fragmentation pattern together form a unique spectroscopic signature for this molecule. This information is intended to serve as a valuable resource for researchers, enabling them to confidently identify, characterize, and utilize this versatile chemical building block in their synthetic endeavors.

References

-

PubChem. (n.d.). 1,3-Dioxolane, 2-(bromomethyl)-. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Bromomethyl-1,3-dioxolane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromomethyl-1,3-dioxolane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

Sources

- 1. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. keyorganics.net [keyorganics.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Bromomethyl-1,3-dioxolane(4360-63-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3-Dioxolane, 2-(bromomethyl)- | C4H7BrO2 | CID 78068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Surfactant and Solvent Chemistries: Properties and Safety of CAS Numbers 25638-17-9 and 628-89-7

Introduction: A query for CAS number 25638-48-4 did not yield a specific chemical entity. However, extensive data was retrieved for two structurally and functionally distinct compounds with numerically similar CAS numbers: Sodium butylnaphthalenesulfonate (CAS 25638-17-9) , a versatile anionic surfactant, and 2-(2-Chloroethoxy)ethanol (CAS 628-89-7) , a solvent and chemical intermediate. This guide provides a comprehensive technical overview of the properties and safety considerations for both compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: Sodium Butylnaphthalenesulfonate (CAS 25638-17-9)

Sodium butylnaphthalenesulfonate is an anionic surfactant valued for its excellent wetting, dispersing, and emulsifying properties.[1][2] Its amphiphilic molecular structure, combining a hydrophobic butylnaphthalene group with a hydrophilic sulfonate group, allows it to reduce surface tension at interfaces.[3][4]

Chemical and Physical Properties

This compound is typically available as a beige solid or a light yellow liquid, depending on its formulation, and is highly soluble in water.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NaO₃S | [5][6] |

| Molecular Weight | 286.32 g/mol | [5][6] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in water | [3][4] |

| pH (1% aqueous solution) | 7 - 8.5 | [2] |

Applications in Research and Industry

The unique properties of sodium butylnaphthalenesulfonate make it a valuable component in various industrial and research applications:

-

Textile and Dyeing Industry: It is widely used as a penetrating and wetting agent in scouring, bleaching, and dyeing processes.[1][2]

-

Agrochemicals: It acts as a dispersant and wetting agent for insecticides and herbicides.[1]

-

Detergents and Cleaners: Its surfactant properties make it an effective ingredient in cleaning formulations.[4]

-

Paints and Coatings: It is used to disperse pigments and stabilize emulsions.[4]

-

Synthetic Rubber Industry: It serves as an emulsifier in the production of synthetic rubber.[2]

Synthesis Workflow

The industrial synthesis of sodium butylnaphthalenesulfonate generally involves the sulfonation of naphthalene with sulfuric acid in the presence of n-butanol, followed by neutralization.[1][2]

Caption: Synthesis of Sodium Butylnaphthalenesulfonate.

Safety and Handling

While generally stable, sodium butylnaphthalenesulfonate requires careful handling to avoid potential irritation.

Hazard Identification and Precautionary Measures:

-

Hazard Statements: Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[7]

-

Response: If inhaled, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

-

Disposal: Dispose of contents/container in accordance with local regulations.[7]

-

Experimental Protocol: Safe Handling in a Laboratory Setting

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[8]

-

Handling: Avoid creating dust. Weigh and transfer the solid in a contained manner.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[8]

-

Spills: For minor spills, remove all ignition sources and clean up immediately. For major spills, clear the area and alert emergency responders.[8]

Part 2: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7)

2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[9] It is also known as diethylene glycol monochlorohydrin.[9]

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[10] It is stable under recommended storage conditions but is moisture-sensitive.[11][12]

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO₂ | [9][10] |

| Molecular Weight | 124.57 g/mol | [9][10] |

| Boiling Point | 185-190°C | [13] |

| Density | ~1.18 g/mL at 25°C | [9][10] |

| Flash Point | 90°C (194°F) - closed cup | [13] |

| Refractive Index | n20/D 1.452 (lit.) | [13] |

| Solubility | Miscible with water | [11] |

Applications in Research and Drug Development

The presence of both a chloro and a hydroxyl group makes 2-(2-Chloroethoxy)ethanol a versatile building block in chemical synthesis.[9]

-

Pharmaceutical Intermediate: It is a crucial component in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Quetiapine, as well as Hydroxyzine HCl and Cetirizine HCl.[9][10][12]

-

Organic Synthesis: It is used to prepare other chemical intermediates, such as 2-(2-azidoethoxy)ethanol.[9][11][12]

-

Solvent: It acts as a solvent for dyes, nitrocellulose, paints, inks, and resins.[13]

-

Genotoxic Impurity: It is considered a potential genotoxic impurity (PGI) in APIs and is a degradation product of Bis(2-Chloroethyl) Ether.[12][13]

Reactivity and Synthetic Utility

The dual functionality of 2-(2-Chloroethoxy)ethanol allows for a range of chemical transformations, making it a key starting material for more complex molecules.[10]

Caption: Synthetic utility of 2-(2-Chloroethoxy)ethanol.

Safety and Handling

This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.

Hazard Identification and Precautionary Measures:

-

Hazard Statements: Combustible liquid. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and immediately call a poison center or doctor.

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Use only in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[14]

-

Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[14]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container. Keep away from heat and sources of ignition. It is incompatible with strong oxidizing agents and strong bases.[9][11][14]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid runoff into storm sewers and ditches.[14]

References

- 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE. (n.d.).

- Exploring the Chemical Properties and Applications of 2-(2-Chloroethoxy)ethanol. (n.d.).

- 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet. (2025-07-26). ChemicalBook.

- 2-(2-Chloroethoxy)ethanol CAS 628-89-7. (n.d.). Benchchem.

- 2-(2-Chloroethoxy)ethanol, 99% 50 g. (n.d.). Thermo Scientific Alfa Aesar.

- 2-(2-Chloroethoxy)ethanol 99 628-89-7. (n.d.). Sigma-Aldrich.

- 2-(2-Chloroethoxy)ethanol | 628-89-7. (2025-09-09). ChemicalBook.

- Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. (n.d.). Cole-Parmer.

- 2-(2-Chloroethoxy)ethanol 99 628-89-7. (n.d.). Sigma-Aldrich.

- 2-[2-(2-Chloroethoxy)ethoxy]ethanol. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.

- 2-(Chloroethoxy)ethanol SDS, 628-89-7 Safety Data Sheets. (n.d.). ECHEMI.

- 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361. (n.d.). PubChem - NIH.

- 2-(2-(2-Chloroethoxy)ethoxy)ethanol | C6H13ClO3 | CID. (n.d.). PubChem - NIH.

- Material Safety Data Sheet. (2009-06-24).

- Safety Data Sheet. (2015-03-19). Fisher Scientific.

- SAFETY DATA SHEET. (2025-09-27). Sigma-Aldrich.

- SAFETY DATA SHEET. (2022-02-15). Spectrum Chemical.

- 25638-17-9.pdf. (2021-05-01). Angene Chemical.

- Sodium Dibutyl Naphthalene Sulfonate dispersant. (n.d.). GREEN AGROCHEM-LIGNIN.

- Naphthalenesulfonic acid, butyl-, sodium salt (1:1) | C14H15NaO3S | CID 56841915. (n.d.).

- CAS 25638-17-9 Butylnaphthalenesulfonic Acid Sodium Salt. (n.d.). Alfa Chemistry.

- CAS 25638-17-9: Sodium butylnaphthalenesulfonate. (n.d.). CymitQuimica.

- Butylnaphtalenesulfonic Acid Sodium Salt | 25638-17-9. (n.d.). ChemicalBook.

- China BUTYLNAPHTHALENESULFONIC ACID SODIUM SALT CAS 25638-17-9 factory and manufacturers. (n.d.). Unilong.

Sources

- 1. Butylnaphtalenesulfonic Acid Sodium Salt | 25638-17-9 [chemicalbook.com]

- 2. China BUTYLNAPHTHALENESULFONIC ACID SODIUM SALT CAS 25638-17-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. lignincorp.com [lignincorp.com]

- 4. CAS 25638-17-9: Sodium butylnaphthalenesulfonate [cymitquimica.com]

- 5. Naphthalenesulfonic acid, butyl-, sodium salt (1:1) | C14H15NaO3S | CID 56841915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. angenechemical.com [angenechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-(2-Chloroethoxy)ethanol, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 12. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]

- 13. 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE; 2CEE; 2C2E; 2-Chloro ethoxy ethanol; 2-(2-Chloroethoxy) Ethanol, 2-(2-Hydroxyethoxy)ethyl chloride; 2-(2â-chloroethoxy)ethanol [mallakchemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chemical structure and IUPAC name of 2,2-Bis(bromomethyl)-1,3-dioxolane

An In-depth Technical Guide to 2,2-Bis(bromomethyl)-1,3-dioxolane: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2,2-Bis(bromomethyl)-1,3-dioxolane, a pivotal intermediate in advanced organic synthesis. With its unique bifunctional structure, featuring two reactive bromomethyl groups and a stable dioxolane protective moiety, this compound serves as a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, established synthetic routes, and spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, key applications in research and drug development, and essential safety and handling protocols. This guide is intended to be an authoritative resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Chemical Identity and Molecular Structure

2,2-Bis(bromomethyl)-1,3-dioxolane is an organic compound whose utility is derived from its distinct structural features: a central quaternary carbon atom bonded to two bromomethyl groups and part of a five-membered dioxolane ring. This structure provides both reactive sites and a stable protecting group within the same molecule.

-

IUPAC Name : 2,2-Bis(bromomethyl)-1,3-dioxolane

-

Molecular Formula : C₅H₈Br₂O₂[2]

The dioxolane ring is an acetal formed from ethylene glycol and the ketone 1,3-dibromoacetone. This acetal linkage is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, a property that is crucial for its use as a protecting group.[1] The two primary bromomethyl (-CH₂Br) groups are the primary centers of reactivity, functioning as electrophilic sites for nucleophilic substitution reactions.

Caption: Chemical structure of 2,2-Bis(bromomethyl)-1,3-dioxolane.

Physicochemical Properties

The physical and chemical properties of 2,2-Bis(bromomethyl)-1,3-dioxolane dictate its handling, storage, and application in various reaction conditions. While experimental data is sparse, computational predictions provide valuable insights.

| Property | Value | Reference |

| Molecular Weight | 259.92 g/mol | [1][2] |

| Molecular Formula | C₅H₈Br₂O₂ | [2] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.5193 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Manufacturing Protocol

The most common and established route for synthesizing 2,2-disubstituted-1,3-dioxolanes involves the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol.[1] For 2,2-Bis(bromomethyl)-1,3-dioxolane, this translates to the acetalization of 1,3-dibromoacetone with ethylene glycol.

The causality behind this choice is clear: the reaction is a robust and high-yielding method for protecting the ketone functionality of 1,3-dibromoacetone while preserving the reactive C-Br bonds for subsequent transformations. The use of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is essential to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is typically performed with removal of water to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: General workflow for the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane.

Experimental Protocol: Synthesis via Acetalization

This protocol describes a representative lab-scale synthesis.

-

Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dibromoacetone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

-

Reaction : Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation : Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification : The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-Bis(bromomethyl)-1,3-dioxolane.

Spectroscopic Analysis

Spectroscopic methods are crucial for verifying the structure and purity of the synthesized compound.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two singlets should be observed:

-

A singlet integrating to 4 protons for the four equivalent methylene protons of the two bromomethyl groups (-CH₂ Br).

-

A singlet integrating to 4 protons for the four equivalent methylene protons of the ethylene glycol moiety (-O-CH₂ -CH₂ -O-).

-

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display three distinct signals corresponding to the three unique carbon environments:

-

A signal for the two equivalent bromomethyl carbons (C H₂Br).

-

A signal for the two equivalent carbons of the dioxolane ring (-O-C H₂-C H₂-O-).

-

A signal for the quaternary acetal carbon (C (CH₂Br)₂), which will typically appear further downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

2900-3000 cm⁻¹ : C(sp³)-H stretching vibrations.

-

1200-1000 cm⁻¹ : Strong C-O stretching vibrations, characteristic of the acetal (dioxolane) group.[3]

-

~600-700 cm⁻¹ : C-Br stretching vibration.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of a bromine atom (M-Br)⁺ or a bromomethyl radical (M-CH₂Br)⁺.

Chemical Reactivity and Applications

The synthetic utility of 2,2-Bis(bromomethyl)-1,3-dioxolane stems from the differential reactivity of its functional groups.

Reactivity of the Bromomethyl Groups

The primary alkyl bromide functionalities are excellent electrophiles for nucleophilic substitution reactions (Sₙ2) . This allows the compound to act as a bifunctional building block to introduce a protected ketone unit between two nucleophilic sites.

-

Crosslinking : It can react with dinucleophiles (e.g., diamines, dithiols) to form macrocycles or polymers.

-

Wittig-type Reactions : The bromomethyl groups can be converted into phosphonium salts by reaction with triphenylphosphine.[1] These salts can then be used in Wittig reactions to synthesize alkenes.

-

Grignard Reagent Formation : Reaction with magnesium can form a di-Grignard reagent, which can then react with various electrophiles to create new carbon-carbon bonds.[1]

Caption: Nucleophilic substitution at the bromomethyl groups.

Reactivity of the Dioxolane Ring

The dioxolane ring serves as a robust protecting group for the ketone . It is stable to a wide range of non-acidic reagents, including bases, organometallics, and reducing agents. However, it can be readily cleaved (deprotected) under acidic aqueous conditions to reveal the original 1,3-dibromoacetone functionality.[1] This susceptibility to acid-catalyzed hydrolysis is a critical consideration in reaction planning.[4]

Applications in Drug Development

The 1,3-dioxolane ring is a common motif in many natural and synthetic drugs, where it can enhance biological activity.[5] Its presence can improve ligand-target interactions through hydrogen bonding with its two oxygen atoms.[5] As such, 2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable intermediate for synthesizing novel bioactive compounds. It has been investigated in the synthesis of derivatives that act as modulators to overcome multidrug resistance (MDR) in cancer therapy.[6]

Safety, Handling, and Storage

While specific safety data for 2,2-Bis(bromomethyl)-1,3-dioxolane is limited, data from the closely related compound 2-(Bromomethyl)-1,3-dioxolane indicates that it should be handled with care. Alkylating agents like this are often irritants and lachrymators.

-

Hazards : Assumed to cause skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Safe Handling :

-

Storage :

Conclusion

2,2-Bis(bromomethyl)-1,3-dioxolane is a highly functionalized and synthetically valuable molecule. Its combination of two reactive electrophilic centers and a stable, yet readily cleavable, protecting group makes it an ideal intermediate for a wide range of chemical transformations. From the construction of complex cyclic systems to its use as a crosslinking agent, its applications are extensive. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to exploit its full potential in organic synthesis and the development of new chemical entities.

References

- AK Scientific, Inc. (n.d.). 2-Bromomethyl-1,3-dioxolane Safety Data Sheet.

- Dakenchem. (2025). 2-(Bromomethyl)-1,3-dioxolane: A Versatile Chemical Intermediate.

- BenchChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane.

- ChemicalBook. (n.d.). 2-Bromomethyl-1,3-dioxolane synthesis.

- Fisher Scientific. (2025). 2-Bromomethyl-1,3-dioxolane Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

- Sigma-Aldrich. (2025). 1,3-Dioxolane Safety Data Sheet.

- ChemicalBook. (n.d.). 2-Bromomethyl-1,3-dioxolane(4360-63-8) IR Spectrum.

- ChemicalBook. (n.d.). 2-Bromomethyl-1,3-dioxolane(4360-63-8) 1H NMR spectrum.

- ChemScene. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3.

- Thermo Fisher Scientific. (2025). 2-Bromomethyl-1,3-dioxolane Safety Data Sheet.

- PharmaCompass.com. (n.d.). bromomethyl dioxolane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Fisher Scientific. (2014). 2-(2-Bromoethyl)-1,3-dioxolane Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Bromomethyl-1,3-dioxolane 96%.

- PubChem. (n.d.). 2,2'-Bis(1,3-dioxolane).

- Guidechem. (n.d.). How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol?.

- Scientific Laboratory Supplies. (n.d.). 2-Bromomethyl-1,3-dioxolane, 96%.

- BenchChem. (n.d.). Side reactions of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and how to avoid them.

- Kitching, W. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromomethyl-1,3-dioxolane: A Safe and Feasible Synthetic Route from Top Manufacturer. Retrieved from Ningbo Inno Pharmchem Co.,Ltd website.

- BenchChem. (n.d.). 2-Bromomethyl-1,3-dioxolane.

- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

- ChemicalBook. (n.d.). 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane.

- PubChem. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromomethyl-1,3-dioxolane.

- Chemical Bull Pvt. Ltd. (n.d.). 2-bromomethyl-1,3-dioxolane | 4360-63-8.

- NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

- ChemicalBook. (n.d.). 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum.

- Wired Chemist. (n.d.). 2-(2-bromoethyl)-1,3-dioxolane Proton Full Spectrum.

- SpectraBase. (n.d.). 2-Bromomethyl-1,3-dioxolane.

- Bio-Rad. (2002). Near IR Spectra Collection of Common Organic Compounds (High).

- Sigma-Aldrich. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane 96%.

- Al-Zoubi, W. et al. (2025). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules.

- Schmidt, M. et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2578.

- National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

- KAUST Repository. (2023). High-temperature mid-IR absorption and reaction kinetics of 2-methyl-1,3-dioxolane.

- Costa, M. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- Illinois State University. (2015). Infrared Spectroscopy.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol.

Sources

- 1. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2,2-Bis(bromomethyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-bromine (C-Br) bonds of 2,2-bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3).[1] As a geminal-bis(bromomethyl) compound, its unique structural motif, featuring a quaternary carbon center adjacent to two primary bromides, dictates a reactivity profile of significant interest to researchers in synthetic chemistry, materials science, and drug development. This document elucidates the governing principles of its reactions, including nucleophilic substitutions and eliminations, and provides field-proven insights into its application as a versatile bifunctional electrophile for the construction of complex molecular architectures such as spiro-heterocycles. While specific literature on 2,2-bis(bromomethyl)-1,3-dioxolane is limited, this guide synthesizes its expected reactivity by drawing parallels with closely related, well-documented analogues and foundational principles of organic chemistry.

Introduction: Structural and Electronic Profile

2,2-Bis(bromomethyl)-1,3-dioxolane is a bifunctional alkylating agent characterized by two primary C-Br bonds attached to a central quaternary carbon, which is also the spiro center of a 1,3-dioxolane ring. The molecular formula is C₅H₈Br₂O₂ and the molecular weight is 259.92 g/mol .[1]

The key to understanding the reactivity of this molecule lies in the analysis of its structural features:

-

Two Primary C-Br Bonds: These bonds are the primary sites of electrophilicity. The bromine atoms are good leaving groups, making the adjacent methylene carbons susceptible to nucleophilic attack.

-

Neopentyl-like Steric Hindrance: The quaternary carbon atom creates significant steric congestion around the electrophilic centers. This "neopentyl-like" arrangement profoundly influences the kinetics and mechanism of substitution reactions, strongly disfavoring a classical S_N2 backside attack.[2][3][4][5]

-

1,3-Dioxolane Moiety: This group serves as a stable, protected form of a ketone. It is generally robust under basic and nucleophilic conditions but can be hydrolyzed under acidic conditions to unmask the ketone functionality.[6] This feature allows for post-synthesis modification of the resulting structures.

The following diagram illustrates the key structural features influencing the molecule's reactivity.

Caption: Key structural features of 2,2-bis(bromomethyl)-1,3-dioxolane.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The primary reaction pathway for the C-Br bonds in 2,2-bis(bromomethyl)-1,3-dioxolane is nucleophilic substitution. However, the significant steric hindrance imposed by the quaternary carbon center makes the direct S_N2 mechanism, typical for primary alkyl halides, extremely slow.[4][7] The reaction rate for neopentyl bromide, a close structural analogue, is approximately 10^5 times slower than other primary alkyl bromides under S_N2 conditions.[7]

This steric impediment suggests that alternative pathways may be operative, or that reactions require more forcing conditions. The molecule's utility as a bifunctional electrophile, particularly in the synthesis of spiro-heterocycles, indicates that these substitution reactions are indeed feasible and highly valuable.

Synthesis of Spiro-Heterocycles: A Premier Application

A significant application of this class of compounds is the synthesis of spiro-heterocycles through double nucleophilic substitution with dinucleophiles.[8][9][10] This process typically involves an intramolecular cyclization as the second step, which is kinetically favored.

The reaction with primary amines yields piperidine rings fused at the spiro center. The mechanism is a tandem nucleophilic substitution.[8][10]

Caption: Workflow for the synthesis of spiro-piperidines.

Experimental Protocol (Adapted from analogous reactions): [10]

-

Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and 2,2-bis(bromomethyl)-1,3-dioxolane (1.05 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq.), to act as a proton scavenger.

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to reflux, depending on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

In a similar fashion, reaction with sulfide dinucleophiles, such as sodium sulfide (Na₂S), can be used to synthesize sulfur-containing spiro-heterocyles. Thiols are generally excellent nucleophiles and can effectively participate in these substitution reactions.[11][12]

Table 1: Comparative Reactivity with Nucleophiles

| Nucleophile Class | Expected Relative Reactivity | Typical Product | Causality Behind Reactivity |

| Amines (Primary) | High | Spiro-piperidine derivatives | Strong nucleophilicity allows for effective displacement of bromide despite steric hindrance.[8][10] |

| Thiols/Thiolates | Very High | Spiro-thia-heterocycles | Thiols are soft, highly polarizable nucleophiles, making them particularly effective in S_N2 reactions.[11][12] |

| Azide (N₃⁻) | High | Diazido-alkane | A potent nucleophile, often used to install amino groups after reduction. One-pot procedures are common.[13] |

| Alcohols/Alkoxides | Moderate | Spiro-ethers | Requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. |

| Carboxylates | Low to Moderate | Diester | Generally weaker nucleophiles; may require elevated temperatures or phase-transfer catalysis to proceed efficiently. |

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from 2,2-bis(bromomethyl)-1,3-dioxolane presents a significant challenge. Grignard reagents are potent nucleophiles and strong bases.[14][15] The inherent structure of the target molecule poses two main problems:

-

Intra/Intermolecular Reactions: Once one C-Br bond is converted to a Grignard reagent (R-MgBr), the resulting nucleophilic carbon can potentially react with the remaining C-Br bond on the same or another molecule.

-

Dioxolane Instability: While generally stable, the 1,3-dioxolane ring can be susceptible to Lewis acid-mediated ring-opening, and the MgBr₂ formed during the reaction is a Lewis acid.[16]

Due to these challenges, the controlled formation of either a mono- or di-Grignard reagent from 2,2-bis(bromomethyl)-1,3-dioxolane is synthetically difficult and not a recommended pathway for routine synthesis. Alternative organometallic reagents or synthetic strategies are generally preferred.

Elimination Reactions: A Competing Pathway

Elimination reactions compete with nucleophilic substitutions, especially in the presence of strong, sterically hindered bases.[17][18] For 2,2-bis(bromomethyl)-1,3-dioxolane, the absence of a β-hydrogen on the quaternary carbon prevents a standard E2 elimination to form a simple alkene.

However, under strongly basic conditions, more complex elimination pathways, potentially involving the formation of cyclopropane derivatives or rearrangement products, could be envisioned, although they are not commonly reported for this substrate. For most practical applications with common nucleophiles, substitution is the dominant reaction pathway. The use of non-basic nucleophiles (e.g., azide, thiols) or moderately basic conditions will favor substitution over elimination.[17][19]

Caption: Factors influencing substitution vs. elimination pathways.

Conclusion and Future Outlook

The reactivity of the C-Br bonds in 2,2-bis(bromomethyl)-1,3-dioxolane is primarily governed by its function as a bifunctional electrophile in nucleophilic substitution reactions. The neopentyl-like steric hindrance at the core of the molecule significantly retards the rate of direct S_N2 reactions but does not preclude its use in the synthesis of complex structures, most notably spiro-heterocycles via tandem intra- and intermolecular substitutions. Its utility is further enhanced by the presence of the 1,3-dioxolane group, a stable protecting group that allows for subsequent chemical transformations. While elimination and Grignard formation are theoretically possible, they represent minor and challenging pathways, respectively. For researchers and drug development professionals, 2,2-bis(bromomethyl)-1,3-dioxolane and its analogues are powerful building blocks for creating conformationally rigid three-dimensional scaffolds, a key strategy in modern medicinal chemistry.

References

-

Stack Exchange. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. Available at: [Link]

-

ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. American Chemical Society. Available at: [Link]

-

Doubtnut. (n.d.). Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly. Available at: [Link]

-

Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety. Available at: [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Available at: [Link]

-

Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Available at: [Link]

-

Indian Journal of Chemistry. (2002). Synthesis of some spiroheterocycles. Available at: [Link]

-

ResearchGate. (2015). Unexpected Metal-Free Transformation of gem-Dibromomethylenes to Ketones under Acetylation Conditions. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of some novel spiro heterocycles- Part II. Available at: [Link]

-

YouTube. (2023). Synthesis of Alkyne from gem Dihalides | Elimination Reaction. Available at: [Link]

-

Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

-

Research Trend. (n.d.). Regio- and Diastereoselective Synthesis of Novel Spiro/Dispiro Heterocycles. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

-

ACS Figshare. (n.d.). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Available at: [Link]

-

ResearchGate. (2016). Synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-(2-BROMOETHYL)-1,3-DIOXANE. Available at: [Link]

-

Royal Society of Chemistry. (2024). In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. Available at: [Link]

-

Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Available at: [Link]

-

National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available at: [Link]

-

Fraunhofer-Publica. (n.d.). Synthesis and Characterization of glycidyl azide-r-(3,3-bis(azidomethyl)oxetane) copolymers. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). 27.3: Introduction to Elimination Reactions. Available at: [Link]

-

Royal Society of Chemistry. (2021). Cyclic polymers with a linking agent via Williamson etherification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

-

YouTube. (2020). 72: Introduction to the elimination reaction. Available at: [Link]

-

YouTube. (2019). Reactions of thiols. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Available at: [Link]

-

National Institutes of Health. (2015). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

-

MDPI. (n.d.). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Available at: [Link]

-

Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. gauthmath.com [gauthmath.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]

The Solubility Profile of 2,2-Bis(bromomethyl)-1,3-dioxolane: A Technical Guide for the Research Professional

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone parameter, profoundly influencing a molecule's bioavailability, formulation feasibility, and synthetic utility. This technical guide is dedicated to an in-depth exploration of the solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane, a versatile building block in organic synthesis. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document will provide a comprehensive framework for understanding and determining its solubility profile. By integrating foundational chemical principles with robust experimental protocols, we aim to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their endeavors.

The Compound: 2,2-Bis(bromomethyl)-1,3-dioxolane at a Glance

2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated organic compound featuring a central 1,3-dioxolane ring substituted with two bromomethyl groups at the C2 position. This unique structure imparts a combination of polar and non-polar characteristics, which are the primary determinants of its solubility behavior.

Key Structural Features Influencing Solubility:

-

1,3-Dioxolane Ring: The two oxygen atoms within the five-membered ring introduce polarity and potential sites for hydrogen bond acceptance.

-

Two Bromomethyl Groups (-CH₂Br): The presence of two bromine atoms significantly increases the molecule's molecular weight and introduces further polarity. The carbon-bromine bond is polar, contributing to dipole-dipole interactions.

-

Symmetry: The symmetrical nature of the molecule can influence its crystal lattice energy in the solid state, which in turn affects its solubility.

A comprehensive understanding of these features is the first step in predicting the compound's behavior in various solvent systems.

Predicting Solubility: The "Like Dissolves Like" Paradigm

The age-old chemical maxim "like dissolves like" serves as a powerful predictive tool for solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of 2,2-Bis(bromomethyl)-1,3-dioxolane, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): While the dioxolane ring offers some polarity, the presence of two bulky bromomethyl groups and the lack of hydrogen bond donating capabilities suggest that the solubility in highly polar protic solvents like water will be low. It is likely to be immiscible with water, a characteristic shared by the related compound 2-(bromomethyl)-1,3-dioxolane.[1][2][3] Limited solubility might be observed in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are capable of engaging in dipole-dipole interactions and can solvate the polar regions of the molecule. It is predicted that 2,2-Bis(bromomethyl)-1,3-dioxolane will exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The hydrocarbon backbone and the bromine atoms lend some non-polar character to the molecule. Therefore, at least partial solubility in non-polar solvents is expected. Diethyl ether, with its ability to act as a hydrogen bond acceptor, may be a particularly effective solvent.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are excellent at dissolving a wide range of organic compounds, including those with some polarity. It is highly probable that 2,2-Bis(bromomethyl)-1,3-dioxolane will be readily soluble in chlorinated solvents.

Table 1: Predicted Qualitative Solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble/Immiscible | Lack of hydrogen bond donation and significant non-polar character. |

| Methanol, Ethanol | Sparingly Soluble to Soluble | Balance of polar hydroxyl group and non-polar alkyl chain. | |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Very Soluble | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | Van der Waals forces with the non-polar parts of the molecule. |

| Diethyl Ether | Soluble | Ability to act as a hydrogen bond acceptor and solvate the dioxolane ring. | |

| Chlorinated | Dichloromethane, Chloroform | Very Soluble | Effective at solvating a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of an organic compound.[4][5][6]

Materials and Equipment

-

2,2-Bis(bromomethyl)-1,3-dioxolane (solute)

-

A range of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated pipettes or micropipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for determining qualitative solubility.

Detailed Protocol

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh approximately 25 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane and place it into each labeled test tube.[5]

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube.[5]

-

Mixing: Vigorously shake or vortex each test tube for 60 seconds to ensure thorough mixing.[4]

-

Observation: After mixing, allow the tubes to stand for a few minutes and observe.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional and with Caution): For samples that are insoluble at room temperature, gently warm the test tube in a water bath (ensure the solvent is not highly volatile or flammable). Observe if the solid dissolves upon heating.

-

Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and observe if the solid precipitates out. This provides information about temperature-dependent solubility.

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and sources of ignition.[8]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion: A Path Forward for Researchers

This technical guide provides a comprehensive overview of the predicted solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane and a detailed protocol for its experimental determination. While a lack of published quantitative data presents a challenge, the principles of chemical structure and intermolecular forces, combined with a systematic experimental approach, offer a robust framework for researchers. By understanding and empirically determining the solubility of this versatile building block, scientists and drug development professionals can unlock its full potential in their synthetic and formulation endeavors, paving the way for new discoveries and innovations.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 2-(Bromomethyl)-1,3-dioxolane: A Versatile Chemical Intermediate. (2025, March 2).

- Solubility of Organic Compounds. (2023, August 31).

-

bromomethyl dioxolane. (n.d.). PharmaCompass.com. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.).

-

2,2-bis(bromomethyl)-1,3-dioxolane | CAS#:20599-01-3. (2025, November 8). Chemsrc. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]

- 3. 2-Bromomethyl-1,3-dioxolane, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Unraveling the Thermal Behavior of 2,2-Bis(bromomethyl)-1,3-dioxolane: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability and Decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane. While direct studies on the thermal decomposition of this specific compound are not extensively available in the public domain, this document synthesizes information from related dioxolane derivatives and brominated compounds to provide a scientifically grounded projection of its thermal behavior. This guide is intended to inform researchers and professionals in drug development and materials science on the potential thermal liabilities and decomposition pathways of this versatile chemical intermediate.

Introduction to 2,2-Bis(bromomethyl)-1,3-dioxolane

2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated organic compound featuring a dioxolane ring, which acts as a protecting group for a carbonyl functionality, and two reactive bromomethyl groups.[1] This structure makes it a valuable building block in organic synthesis for the creation of complex molecules, including spirocyclic compounds.[1] Understanding its thermal stability is paramount for safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures.

Postulated Thermal Decomposition Pathways

Based on studies of analogous structures, the thermal decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane is likely to proceed through a multi-step mechanism involving both the dioxolane ring and the bromomethyl substituents.

Decomposition of the Dioxolane Ring